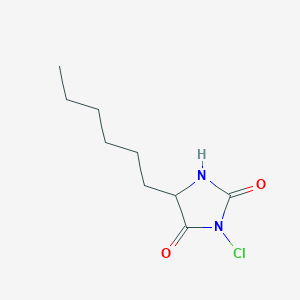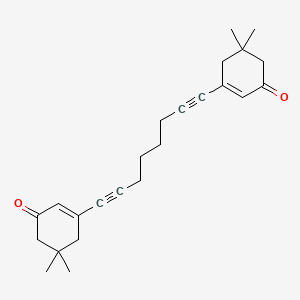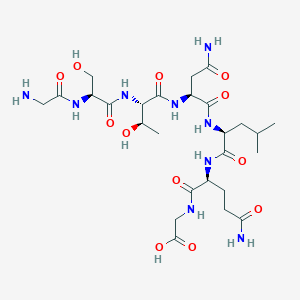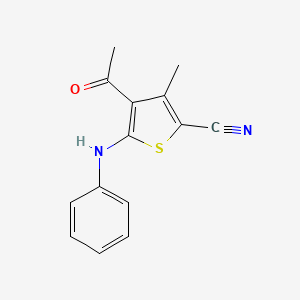![molecular formula C11H8N2S B12546865 2H-[1,3]Thiazolo[5,4-g][3]benzazepine CAS No. 669706-49-4](/img/structure/B12546865.png)
2H-[1,3]Thiazolo[5,4-g][3]benzazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-[1,3]Thiazolo5,4-gbenzazepine is a heterocyclic compound that features a fused ring system combining a thiazole ring with a benzazepine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-[1,3]Thiazolo5,4-gbenzazepine typically involves the formation of the thiazole ring followed by its fusion with the benzazepine moiety. One common method includes the reaction of o-nitrobenzaldehydes or o-nitrobenzyl bromides with S-trityl-protected 1°-aminothioalkanes. The process involves the formation of N-(2-nitrobenzyl)(tritylthio)-alkylamine, followed by deprotection of the trityl moiety with trifluoroacetic acid and treatment with aqueous potassium hydroxide in methanol .
Industrial Production Methods: Industrial production of 2H-[1,3]Thiazolo5,4-gbenzazepine may involve scalable synthetic routes such as the Davis-Beirut reaction, which is characterized by a noteworthy N,N-bond forming heterocyclization step . This method allows for the efficient production of the compound in good overall yield.
Chemical Reactions Analysis
Types of Reactions: 2H-[1,3]Thiazolo5,4-gbenzazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Hydrogenated benzazepine derivatives.
Substitution: Various substituted thiazolo-benzazepine derivatives.
Scientific Research Applications
2H-[1,3]Thiazolo5,4-gbenzazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 2H-[1,3]Thiazolo5,4-gbenzazepine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- 2H-[1,3]Thiazolo 5,4-hbenzazepine: Another thiazole-benzazepine derivative with similar structural features .
- Thiazolo[4,5-d]thiazoles: Compounds with a fused thiazole-thiazole ring system, known for their electronic properties .
Uniqueness: 2H-[1,3]Thiazolo5,4-gbenzazepine is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
669706-49-4 |
|---|---|
Molecular Formula |
C11H8N2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2H-[1,3]thiazolo[4,5-i][3]benzazepine |
InChI |
InChI=1S/C11H8N2S/c1-2-10-11(14-7-13-10)9-4-6-12-5-3-8(1)9/h1-6H,7H2 |
InChI Key |
URXQHXHRFDFGQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=CC3=CC=NC=CC3=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial](/img/structure/B12546785.png)






![Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane](/img/structure/B12546833.png)
![2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546835.png)
![1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B12546857.png)




